molecular formula C23H28O10 B1237047 1-(2-Hydroxy-3,4,5,6-tetramethoxyphenyl)-3-(2,3,4,6-tetramethoxyphenyl)-2-propen-1-one CAS No. 93827-71-5

1-(2-Hydroxy-3,4,5,6-tetramethoxyphenyl)-3-(2,3,4,6-tetramethoxyphenyl)-2-propen-1-one

Cat. No. B1237047
CAS RN: 93827-71-5
M. Wt: 464.5 g/mol
InChI Key: HPTDGVAHRUTYLD-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-hydroxy-3,4,5,6-tetramethoxyphenyl)-3-(2,3,4,6-tetramethoxyphenyl)-2-propen-1-one is a member of the class of chalcones that is trans-chalcone substituted by a hydroxy group at position 2' and methoxy groups at positions 2, 3, 4, 6, 3', 4', 5' and 6'. It is a member of chalcones, a member of methoxybenzenes and a member of phenols. It derives from a trans-chalcone.

Scientific Research Applications

Polarographic Behavior

  • The polarographic behavior of pyridyl analogues of chalcone, including compounds structurally similar to the one , has been studied. This research provides insights into the electrochemical properties of such compounds, which can be relevant in various analytical and synthetic applications (Butkiewicz, 1972).

Crystal Structure Analysis

  • Investigations into the crystal structures of related chalcone compounds, such as 2'-Hydroxy-2-methoxychalcone, have been carried out. This kind of research is crucial for understanding the molecular geometry and potential applications in material science (Wallet, Molins, & Miravitlles, 1995).

Synthesis and Chemical Reactions

  • Research on the synthesis and reactions of related compounds, such as 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, provides valuable information for chemical synthesis and the development of new compounds with potential applications in various fields (Pimenova et al., 2003).

Polymorphism Studies

  • Bavachalcone, a compound similar to the one , has been studied for its polymorphism. Understanding the polymorphic forms of such compounds can be important in pharmaceutical and material sciences (Ravikumar et al., 2005).

Pd-Catalyzed Cross-Coupling Reactions

  • The synthesis of compounds involving Pd-catalyzed cross-coupling of (2,3,4,6-tetramethoxyphenyl)boronic acid highlights the potential for creating diverse derivatives, which could have applications in pharmaceuticals and organic electronics (Lana, Carazza, & Oliveira, 2004).

Hydroxylation Processes

  • The hydroxylation of compounds structurally related to the query compound is studied for its significance in organic synthesis. Such processes are crucial in the modification of organic molecules for various applications (Tanoue et al., 1988).

Orientational Isomerism in Self-Assembling Capsules

  • Research on the orientational isomerism of encapsulated unsymmetrical guests in self-assembling heterodimeric capsules, involving similar compounds, reveals the potential application in molecular recognition and self-assembly processes (Kobayashi et al., 2007).

properties

CAS RN

93827-71-5

Product Name

1-(2-Hydroxy-3,4,5,6-tetramethoxyphenyl)-3-(2,3,4,6-tetramethoxyphenyl)-2-propen-1-one

Molecular Formula

C23H28O10

Molecular Weight

464.5 g/mol

IUPAC Name

(E)-1-(2-hydroxy-3,4,5,6-tetramethoxyphenyl)-3-(2,3,4,6-tetramethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C23H28O10/c1-26-14-11-15(27-2)19(29-4)18(28-3)12(14)9-10-13(24)16-17(25)21(31-6)23(33-8)22(32-7)20(16)30-5/h9-11,25H,1-8H3/b10-9+

InChI Key

HPTDGVAHRUTYLD-MDZDMXLPSA-N

Isomeric SMILES

COC1=CC(=C(C(=C1/C=C/C(=O)C2=C(C(=C(C(=C2OC)OC)OC)OC)O)OC)OC)OC

SMILES

COC1=CC(=C(C(=C1C=CC(=O)C2=C(C(=C(C(=C2OC)OC)OC)OC)O)OC)OC)OC

Canonical SMILES

COC1=CC(=C(C(=C1C=CC(=O)C2=C(C(=C(C(=C2OC)OC)OC)OC)O)OC)OC)OC

Other CAS RN

93827-71-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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